

# what is the function of [Met5]-Enkephalin amide

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## Compound of Interest

Compound Name: *[Met5]-Enkephalin, amide TFA*

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An In-Depth Technical Guide on the Function of [Met5]-Enkephalin Amide

## Executive Summary

[Met5]-Enkephalin amide is a modified endogenous opioid pentapeptide, with the amino acid sequence Tyr-Gly-Gly-Phe-Met-NH<sub>2</sub>. As a derivative of the naturally occurring [Met5]-Enkephalin, its C-terminal amidation provides increased resistance to enzymatic degradation, enhancing its stability and duration of action. This peptide primarily functions as an agonist at opioid receptors, exhibiting a strong preference for the  $\delta$ -opioid receptor (DOR) and, to a lesser extent, the  $\mu$ -opioid receptor (MOR).<sup>[1][2]</sup> Its interaction with these G-protein coupled receptors initiates a cascade of intracellular signaling events, leading to a variety of physiological effects, most notably neuromodulation and analgesia.<sup>[1][3]</sup> Beyond its classical opioid actions, [Met5]-Enkephalin and its amidated form are also identified as ligands for the putative  $\zeta$ -opioid receptor, also known as the Opioid Growth Factor Receptor (OGFR), implicating them in the regulation of cell growth and tissue renewal.<sup>[2][4][5]</sup> This guide provides a detailed overview of its receptor interaction profile, signal transduction mechanisms, physiological functions, and the experimental protocols used for its characterization.

## Receptor Interaction Profile

[Met5]-Enkephalin amide exerts its effects by binding to and activating specific opioid receptors. It is a potent agonist at the  $\delta$ -opioid receptor and also interacts with  $\mu$ -opioid receptors.<sup>[1][2]</sup> The enkephalins are generally considered the primary endogenous ligands for the  $\delta$ -opioid receptor due to their high potency and selectivity.<sup>[2][5]</sup> The peptide's affinity for these receptors can be quantified through competitive binding assays, and its functional

potency is determined by measuring its ability to elicit a biological response, such as G-protein activation or inhibition of neurotransmitter release.

## Data Presentation

The following table summarizes key quantitative data regarding the interaction of [Met5]-Enkephalin amide and related compounds with opioid receptors.

Compound	Assay Type	Receptor Target	Parameter	Value	System/Tissue	Reference
[Met5]-enkephalin amide	Functional Inhibition	δ-Opioid Receptor	IC <sub>50</sub>	2.2 nM	Cat distal colon	[6][7][8]
[D-Ala <sup>2</sup> ,Met <sup>5</sup> ]enkephalin amide (DAME)	Functional Inhibition	Opioid Receptors	IC <sub>50</sub>	0.2 μM	Rabbit isolated atria (cholinergic neurotransmission)	[9]

Table 1: Receptor Binding and Functional Potency of [Met5]-Enkephalin Amide and Analogs.

## Signal Transduction Pathways

The activation of opioid receptors by [Met5]-Enkephalin amide initiates intracellular signaling cascades primarily through the heterotrimeric G-protein pathway.[10]

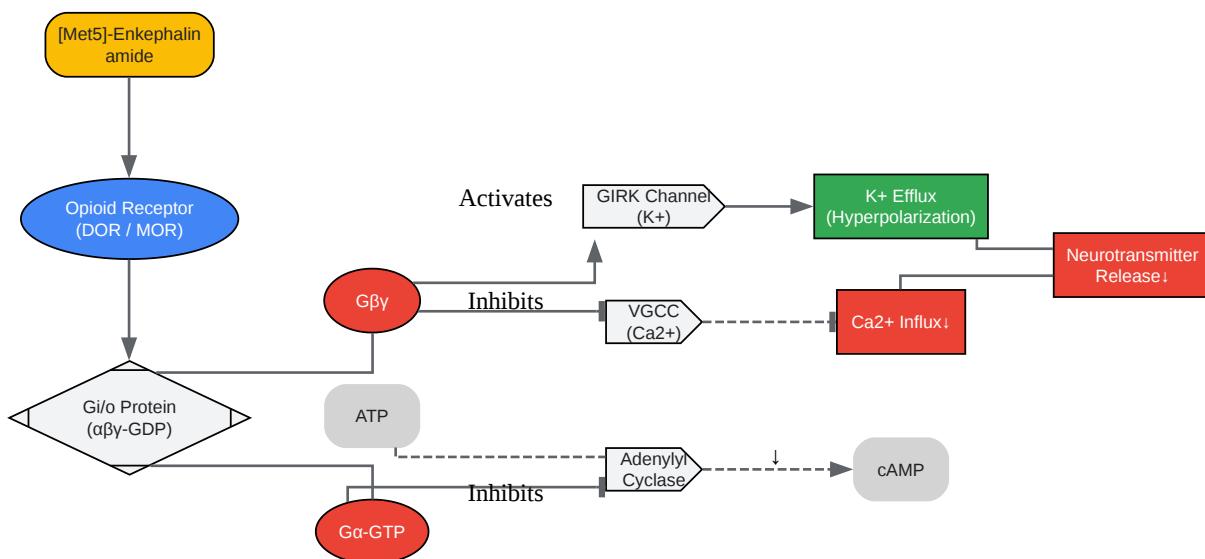
## G-Protein Dependent Signaling

Upon binding, [Met5]-Enkephalin amide induces a conformational change in the DOR or MOR, promoting the exchange of GDP for GTP on the α-subunit of an associated inhibitory G-protein (G<sub>αi/o</sub>).[10][11] This activation leads to the dissociation of the G<sub>αi/o</sub>-GTP subunit from the G<sub>βγ</sub> dimer. Both components then modulate downstream effectors:

- Inhibition of Adenylyl Cyclase: The activated G<sub>αi/o</sub> subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP

(cAMP).[11][12] This reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA).

- Modulation of Ion Channels: The G $\beta\gamma$  subunit directly interacts with and modulates ion channels. It promotes the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the cell membrane.[11] Concurrently, it inhibits the opening of voltage-gated calcium channels (VGCCs), reducing calcium influx.[11] The combined effect of hyperpolarization and reduced calcium entry decreases neuronal excitability and inhibits the release of neurotransmitters.[3]



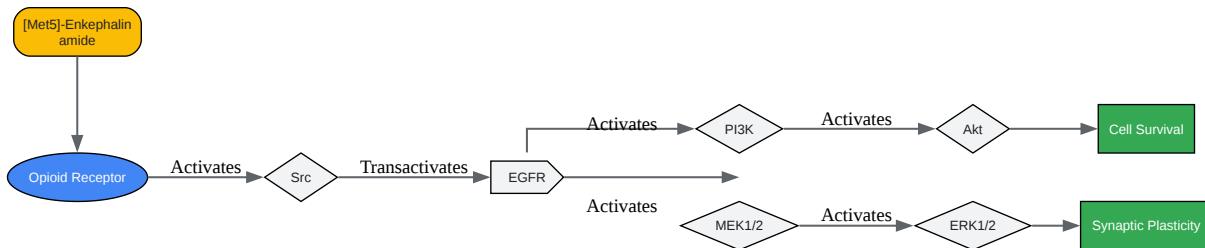
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Caption: Canonical Gi/o-protein signaling pathway activated by [Met5]-Enkephalin amide.

## Other Signaling Cascades

Beyond the classical G-protein pathway, opioid receptor activation can trigger other signaling cascades implicated in cell survival, plasticity, and cardioprotection.[13][14]

- PI3K/Akt Pathway: Agonist binding to  $\mu$ -opioid receptors can stimulate a phosphoinositide 3-kinase (PI3K)-dependent pathway, leading to the activation of the protein kinase Akt, which is involved in promoting cell survival.[13]
- MAPK/ERK Pathway: Opioid agonists can also activate the mitogen-activated protein kinase (MAPK) pathway, specifically ERK1/2.[10][14] This activation can be mediated through various mechanisms, including G $\beta$  subunits or transactivation of receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR).[14] This pathway is associated with neuronal development and synaptic plasticity.[13]



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Caption: PI3K/Akt and MAPK/ERK signaling pathways associated with opioid receptor activation.

## Physiological and Pharmacological Functions

The activation of opioid receptors by [Met5]-Enkephalin amide translates into a range of physiological effects throughout the central and peripheral nervous systems.[3]

- Analgesia and Nociception: As an opioid agonist, its primary function is pain modulation.[3] It inhibits the transmission of pain signals in the spinal cord's dorsal horn and periaqueductal gray matter.[2][15] By acting on presynaptic terminals of nociceptive fibers, it reduces the release of excitatory neurotransmitters like substance P.[3]

- Gastrointestinal Regulation: [Met5]-Enkephalin inhibits gastrointestinal muscle contractility, which slows motility and gastric emptying.[1] It has been shown to inhibit pelvic nerve-evoked contractions of the cat distal colon via  $\delta$ -opioid receptors.[6][7]
- Neuromodulation: In the central nervous system, it acts as a neurotransmitter or neuromodulator, influencing mood, emotional responses, and reward pathways.[1][3] Activation of  $\mu$ -opioid receptors in the ventral tegmental area can lead to the activation of dopamine neurons, a process implicated in reward signaling.[16]
- Cardiovascular Effects: Studies in anesthetized rabbits have shown that [Met5]-enkephalin can decrease blood pressure and heart rate, partly due to a vasodilatory effect in skeletal muscle that is antagonized by naloxone.[17] Furthermore, it has been implicated in cardioprotection against ischemic injury through complex signaling involving EGFR transactivation and activation of PI3K and MAPK pathways.[14]
- Immune Modulation and Growth Regulation: [Met5]-Enkephalin can enhance immune system function through receptors on leukocytes and also acts as a growth factor in various cell types via the Opioid Growth Factor Receptor (OGFR).[4][18]

## Key Experimental Protocols

Characterizing the function of [Met5]-Enkephalin amide involves a suite of in vitro and in vivo assays.

### Radioligand Receptor Binding Assay

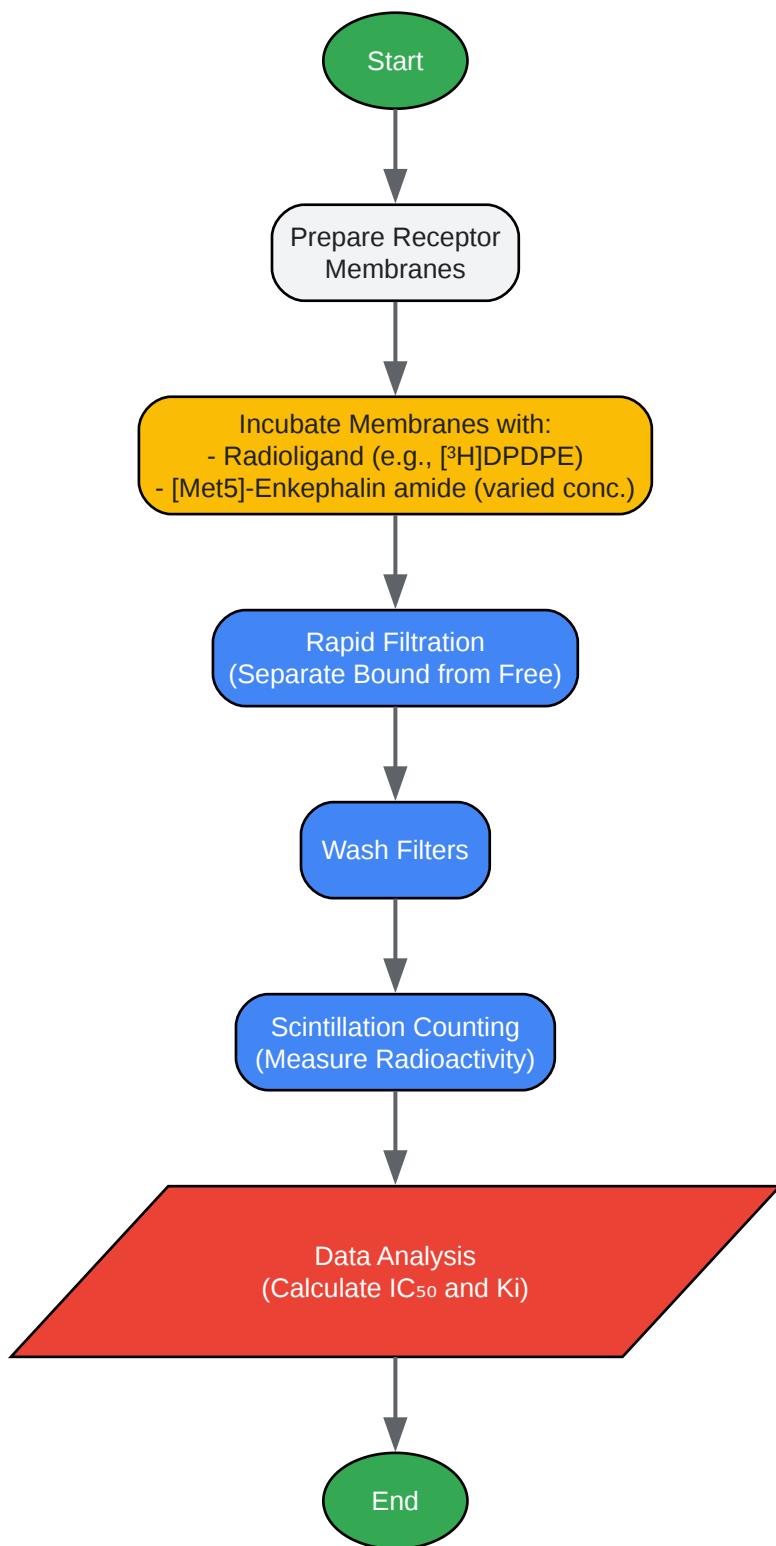
This assay quantifies the affinity of a ligand for a specific receptor by measuring the displacement of a radiolabeled ligand.

Methodology:

- Membrane Preparation: Cell membranes from tissues or cultured cells stably expressing the opioid receptor of interest (e.g., MOR, DOR) are prepared by homogenization and centrifugation.[19][20]
- Assay Incubation: Membranes are incubated in an assay buffer with a fixed concentration of a radiolabeled opioid ligand (e.g., [ $^3$ H]DAMGO for MOR, [ $^3$ H]DPDPE for DOR) and varying

concentrations of the unlabeled test compound ([Met5]-Enkephalin amide).[\[19\]](#)

- Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating bound from unbound radioligand. Filters are washed with ice-cold buffer to remove non-specifically bound radioactivity.[\[19\]](#)
- Quantification: The radioactivity retained on the filters is measured using liquid scintillation spectroscopy.[\[19\]](#)
- Data Analysis: Non-linear regression analysis is used to fit the competition binding data and determine the  $IC_{50}$  (concentration of test compound that inhibits 50% of specific binding). The  $K_i$  (inhibition constant) is then calculated using the Cheng-Prusoff equation.[\[19\]](#)



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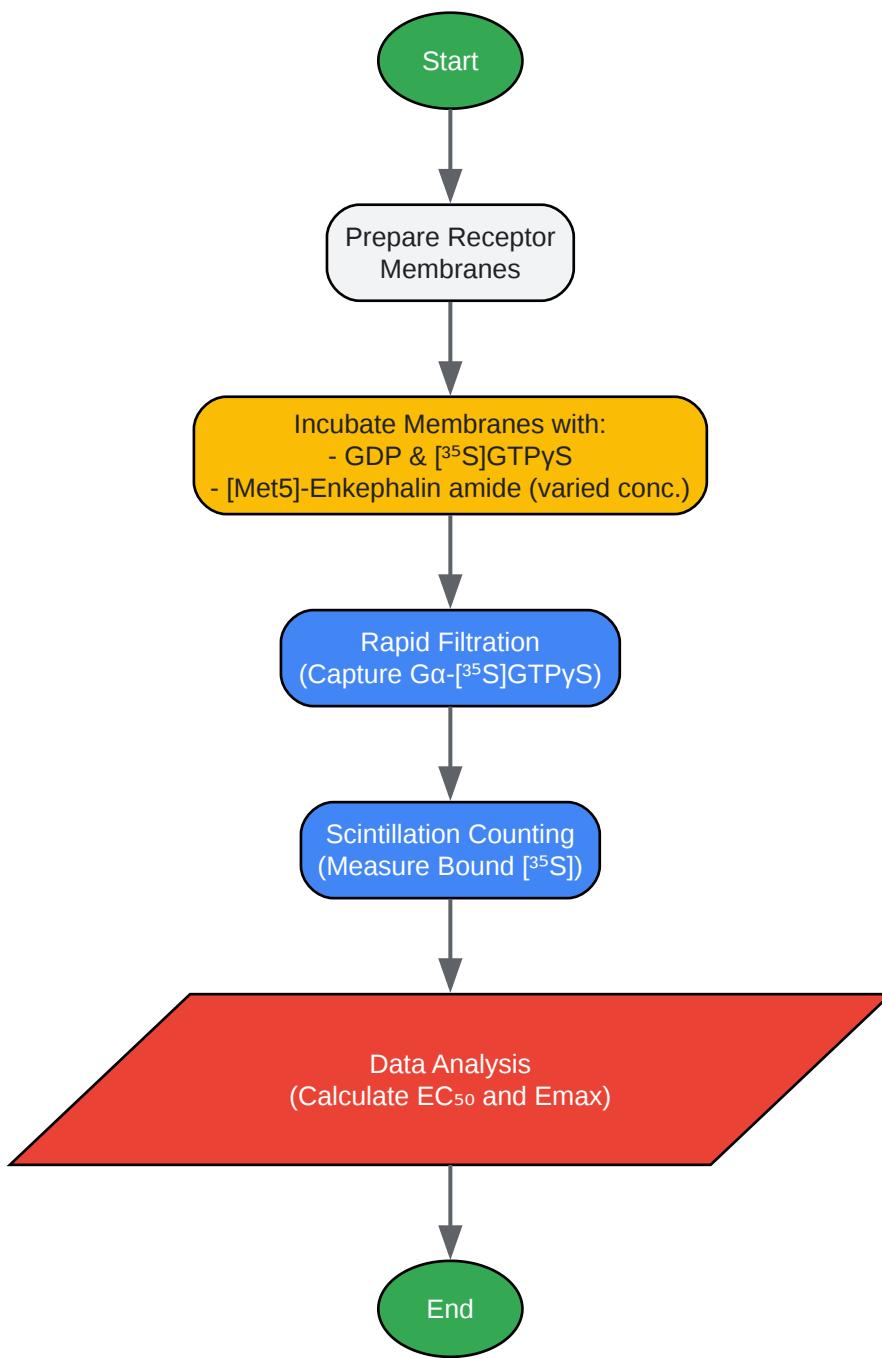
Caption: Workflow for a radioligand receptor binding assay.

## [<sup>35</sup>S]GTPyS Functional Assay

This functional assay measures G-protein activation following receptor agonism. It relies on the binding of the non-hydrolyzable GTP analog, [<sup>35</sup>S]GTPyS, to the G $\alpha$  subunit upon receptor activation.[21][22]

### Methodology:

- Membrane Preparation: As with the binding assay, purified cell membranes expressing the receptor of interest are used.[20]
- Assay Incubation: Membranes are incubated at 25-30°C in an assay buffer containing GDP, [<sup>35</sup>S]GTPyS, and varying concentrations of the agonist ([Met5]-Enkephalin amide).[20][23] Basal binding is determined in the absence of the agonist, and non-specific binding is measured in the presence of excess unlabeled GTPyS.[20]
- Separation: The reaction is terminated by rapid filtration over glass fiber filters.[20]
- Quantification: The amount of [<sup>35</sup>S]GTPyS bound to the G $\alpha$  proteins retained on the filter is quantified by scintillation counting.[19]
- Data Analysis: The agonist-stimulated increase in [<sup>35</sup>S]GTPyS binding is analyzed using non-linear regression to determine the EC<sub>50</sub> (potency) and Emax (efficacy) values.[19]



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Caption: Workflow for a  $[^{35}\text{S}]$ GTPyS functional binding assay.

## In Vivo Antinociception Assay (Hot Plate Test)

This assay assesses the central analgesic activity of a compound in animal models. The hot plate test measures the reaction time of an animal to a thermal stimulus, which is a

supraspinally integrated response.[24][25]

Methodology:

- Animal Acclimatization: Rodents (e.g., mice or rats) are acclimatized to the testing environment.
- Baseline Measurement: Each animal is placed on a hot plate maintained at a constant temperature (e.g.,  $55 \pm 0.5^{\circ}\text{C}$ ). The latency to a nociceptive response (e.g., paw licking, jumping) is recorded as the baseline. A cut-off time (e.g., 30-45 seconds) is used to prevent tissue damage.
- Compound Administration: Animals are treated with the vehicle control, a reference analgesic (e.g., morphine), or [Met5]-Enkephalin amide via an appropriate route (e.g., intracerebroventricular injection, due to poor blood-brain barrier penetration of peptides).[2]
- Post-treatment Measurement: At specific time points after administration, the animals are re-tested on the hot plate, and the response latency is recorded.
- Data Analysis: The analgesic effect is often expressed as the Maximum Possible Effect (%MPE), calculated as:  $\%MPE = [(Post\text{-}drug\ latency - Baseline\ latency) / (Cut\text{-}off\ time - Baseline\ latency)] \times 100$ .

## Conclusion

[Met5]-Enkephalin amide is a crucial endogenous opioid peptide agonist with high affinity and functional activity at  $\delta$ - and  $\mu$ -opioid receptors. Its primary function is to modulate neuronal activity, resulting in significant physiological effects including analgesia, regulation of gastrointestinal motility, and cardiovascular responses. The underlying mechanism involves canonical Gi/o-protein signaling that inhibits adenylyl cyclase and modulates key ion channels, as well as other pathways like PI3K/Akt and MAPK that are implicated in cell survival and plasticity. A thorough understanding of its multifaceted functions, derived from precise experimental protocols, is vital for researchers in neuroscience and professionals in drug development aiming to design novel therapeutics that target the opioid system for pain management and other neurological disorders.

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